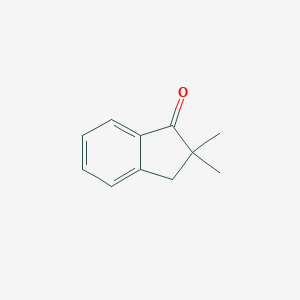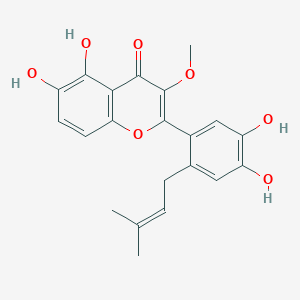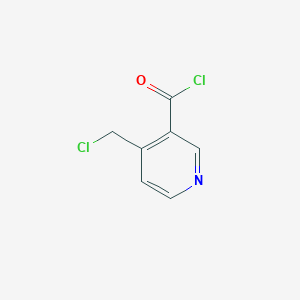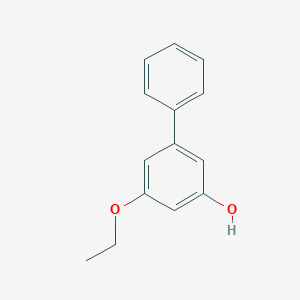
2,2-dimethyl-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2-dimethyl-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C9H8O . It is also known by other names such as 1-Indanone, α-Hydrindone, α-Indanone, Indan-1-one, Indanone, 1-Indone, Indanone- (1), 2,3-Dihydro-1H-inden-1-one, 2,3-Dihydro-1-indenone, and 2,3-Dihydro-1-indanone .
Synthesis Analysis
A successful synthesis of halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives has been described in the literature . A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .Molecular Structure Analysis
The molecular structure of “2,2-dimethyl-2,3-dihydro-1H-inden-1-one” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving “2,2-dimethyl-2,3-dihydro-1H-inden-1-one” have been studied. For instance, a successful synthesis of halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives was achieved by grinding, stirring, and ultrasound irradiation methods .Physical And Chemical Properties Analysis
The molecular weight of “2,2-dimethyl-2,3-dihydro-1H-inden-1-one” is 132.1592 .Wissenschaftliche Forschungsanwendungen
Biosensing Applications
Indane-1,3-dione, a close analogue of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one, is used in numerous applications including biosensing . The structure of indane-1,3-dione allows it to be used in the design of biologically active compounds, which can be used in biosensing applications .
Bioactivity and Bioimaging
Indane-1,3-dione is also used in bioactivity and bioimaging applications . Its derivatives can find applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications .
Electronics and Photopolymerization
Indane-1,3-dione is an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization or chromophores for NLO applications . This makes 2,2-dimethyl-2,3-dihydro-1H-inden-1-one a potential candidate for similar applications.
Antimicrobial Applications
2,3-dihydro-1H-inden-1-one derivatives have been synthesized and tested for their antimicrobial activities . They were found to exert potent antibacterial action with broad-spectrum antibacterial activity . Some compounds also showed potent antifungal properties .
Computational Studies
Computational studies have been conducted on 2,3-dihydro-1H-inden-1-one derived fluorinated chalcone scaffolds . These studies include in-depth structural analysis of optimized molecular structures, bond lengths, and bond angles .
Electrocatalysis
While not directly related to 2,2-dimethyl-2,3-dihydro-1H-inden-1-one, electrocatalysis stands out as a promising avenue for synthesizing high-value products with minimal environmental footprint . Given the chemical structure of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one, it could potentially be used in electrocatalysis applications.
Organic Electronics
Cationic benzimidazolium iodide salts, known as efficient n-type dopants in organic electronics, are interesting building blocks for such applications . Given the structural similarity, 2,2-dimethyl-2,3-dihydro-1H-inden-1-one could potentially be used in similar applications.
Molecular Machines
Again, while not directly related to 2,2-dimethyl-2,3-dihydro-1H-inden-1-one, cationic benzimidazolium iodide salts have been used to create molecular machines . Given the structural similarity, 2,2-dimethyl-2,3-dihydro-1H-inden-1-one could potentially be used in the creation of molecular machines.
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2-dimethyl-3H-inden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-11(2)7-8-5-3-4-6-9(8)10(11)12/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVDWGITABCILM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306570 |
Source


|
| Record name | Dimethylindanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |
CAS RN |
10489-28-8 |
Source


|
| Record name | 10489-28-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethylindanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)



![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)
